molecular formula C5H7N3O4 B13401148 D-Azaserine CAS No. 76749-44-5

D-Azaserine

Cat. No.: B13401148
CAS No.: 76749-44-5
M. Wt: 173.13 g/mol
InChI Key: MZZGOOYMKKIOOX-UHFFFAOYSA-N
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Description

D-Azaserine is a naturally occurring serine derivative diazo compound with notable antineoplastic and antibiotic properties. It was first discovered in 1954 from the soil microbe Streptomyces fragilis NRRL 2424. This compound acts as a purinergic antagonist and is structurally similar to glutamine, which allows it to competitively inhibit glutamine amidotransferase, a key enzyme in glutamine metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Azaserine can be synthesized through the condensation of diazoacetic acid with L-serine. The reaction typically involves the use of a base to deprotonate the carboxyl group of L-serine, followed by the addition of diazoacetic acid to form the ester linkage .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces species. The culture broth is subjected to various purification steps, including filtration, concentration, and crystallization, to isolate the active compound .

Chemical Reactions Analysis

Types of Reactions

D-Azaserine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

D-Azaserine has a wide range of applications in scientific research:

Mechanism of Action

D-Azaserine exerts its effects by competitively inhibiting glutamine amidotransferase, which is crucial for glutamine metabolism. This inhibition disrupts the hexosamine biosynthesis pathway, leading to reduced glycosylation of proteins and decreased synthesis of glycosaminoglycans. Additionally, this compound irreversibly inhibits γ-glutamyltransferase by binding directly to the substrate-binding pocket .

Comparison with Similar Compounds

D-Azaserine is structurally similar to other diazo compounds such as 6-diazo-5-oxo-L-norleucine (DON) and alazopeptin. These compounds share the diazo functional group and exhibit similar biological activities, such as antineoplastic and antimicrobial properties. this compound is unique in its specific inhibition of glutamine amidotransferase and its protective effects against hyperglycemic endothelial damage .

List of Similar Compounds

Properties

IUPAC Name

2-amino-3-(2-diazoacetyl)oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZGOOYMKKIOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-02-6, 76749-44-5
Record name azaserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Azaserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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